Orthogonal Reactivity: 1,2,3,5-Tetrazine Selectively Reacts with Amidines While 1,2,4,5-Tetrazine Does Not
In a direct competitive experiment, a 1:1 mixture of 4,6-diphenethyl-1,2,3,5-tetrazine (1d) and its isomeric 3,6-diphenethyl-1,2,4,5-tetrazine (24) was treated with 1 equivalent of either benzamidine (13a) or cyclooctyne (25) under identical dilute conditions (5 mM, 50% MeCN/H₂O, ambient temperature). 1,2,3,5-Tetrazine 1d reacted exclusively with amidine 13a to afford 1,3,5-triazine 14a in 93% yield within 20 min, while 1,2,4,5-tetrazine 24 reacted exclusively with cyclooctyne 25 to afford 1,2-diazine 26 in 88% yield. No crossover products were detected in either case. When the mismatched partners were paired (1d + cyclooctyne 25, or 24 + amidine 13a), no observable conversion occurred even at extended reaction times [1].
| Evidence Dimension | Cycloaddition product yield with matched vs. mismatched dienophile pairing (competitive orthogonal reaction) |
|---|---|
| Target Compound Data | 1,2,3,5-tetrazine 1d + amidine 13a: 93% yield (20 min, 5 mM, rt); 1,2,3,5-tetrazine 1d + cyclooctyne 25: 0% conversion even at prolonged time |
| Comparator Or Baseline | 1,2,4,5-tetrazine 24 + cyclooctyne 25: 88% yield (20 min, 5 mM, rt); 1,2,4,5-tetrazine 24 + amidine 13a: 0% conversion |
| Quantified Difference | Complete selectivity: 93% vs. 0% for 1,2,3,5-tetrazine with amidine; 88% vs. 0% for 1,2,4,5-tetrazine with cyclooctyne. No crossover detected in direct competition. |
| Conditions | 5 mM in 50% acetonitrile/water, ambient temperature, 20 min reaction time; NMR monitoring |
Why This Matters
This binary selectivity establishes that 1,2,3,5-tetrazine and 1,2,4,5-tetrazine can be deployed simultaneously in dual-labeling or multi-component conjugation workflows without mutual interference, a capability that no single tetrazine isomer alone can provide.
- [1] Wu, Z.-C.; Boger, D. L. 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. J. Org. Chem. 2022, 87 (24), 16829–16846. DOI: 10.1021/acs.joc.2c02687. (Direct competitive orthogonal reactivity data in Figure 6A; pp. 16838–16839.) View Source
